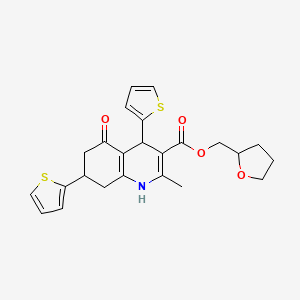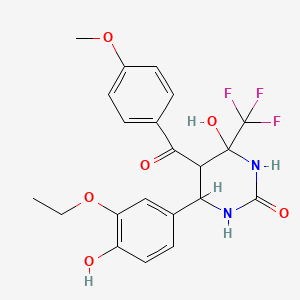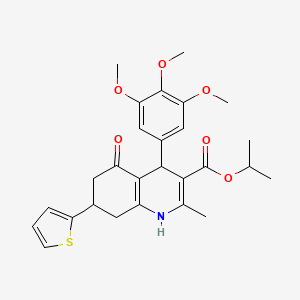![molecular formula C25H24F3N3OS2 B11631261 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a quinoline ring fused with a pyrazole ring, along with various substituents. The compound’s systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for Compound X. One notable method involves the condensation of appropriate starting materials, followed by cyclization. For instance, a key step might be the reaction between a thienyl-substituted ketone and an ethylsulfanyl-substituted aldehyde. The exact conditions and reagents would depend on the specific synthetic strategy.
Industrial Production:: While industrial-scale production details are proprietary, manufacturers likely optimize the synthetic route for efficiency, yield, and cost-effectiveness. Continuous flow processes or batch reactions may be employed.
Analyse Chemischer Reaktionen
Reaction Types:: Compound X can undergo various reactions, including:
Oxidation: Oxidative transformations of the thienyl or phenyl moieties.
Reduction: Reduction of the quinoline or pyrazole rings.
Substitution: Substitution reactions at different positions.
Cyclization: Formation of the quinoline and pyrazole rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate catalysts.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products formed depend on the reaction conditions and substituents. Isomers, regioselectivity, and stereochemistry play crucial roles.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure could inspire novel materials.
Wirkmechanismus
The precise mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Vergleich Mit ähnlichen Verbindungen
While Compound X is unique due to its intricate structure, similar compounds include:
Ethiprole: A pyrazole-based insecticide.
2-Amino-3-[4-(ethylsulfanyl)phenyl]-N’-methylpropanehydrazide: A related compound with an ethylsulfanyl-substituted phenyl ring.
Eigenschaften
Molekularformel |
C25H24F3N3OS2 |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24F3N3OS2/c1-4-33-19-8-9-34-22(19)20-16(13-29)23(30)31(15-7-5-6-14(10-15)25(26,27)28)17-11-24(2,3)12-18(32)21(17)20/h5-10,20H,4,11-12,30H2,1-3H3 |
InChI-Schlüssel |
AVZPOHZVQKAHQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)
![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)

![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)
![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)


![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)

![1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11631212.png)
![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11631219.png)
![Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631222.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11631236.png)
